molecular formula C12H16BrNO B1411943 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine CAS No. 1289131-64-1

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine

Cat. No.: B1411943
CAS No.: 1289131-64-1
M. Wt: 270.17 g/mol
InChI Key: ODKVPQCDUGJJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A study by Ahmad et al. (2017) explored the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including compounds related to 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine. These derivatives were analyzed using Density Functional Theory (DFT) for potential applications as chiral dopants in liquid crystals. They also exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

DNA Methylation and Cell Differentiation

Schneider and d'Adda di Fagagna (2012) reported that neural stem cells exposed to Bromodeoxyuridine, a compound structurally related to this compound, lose global DNA methylation and undergo astrocytic differentiation. This suggests potential applications in stem cell research and differentiation therapy (Schneider & d'Adda di Fagagna, 2012).

Applications in Material Science

Aggarwal et al. (2017) demonstrated the use of 1,1′-bis(2-(cyclohexyloxy)-2-oxoethyl)-[4,4′-bipyridin]-1,1′-diium bromide, a compound related to this compound, in the synthesis of gold nanoparticles. These nanoparticles were utilized in the extraction of proteins from biological mixtures, indicating applications in nanotechnology and material science (Aggarwal et al., 2017).

Cell Cycle Analysis and Radiosensitizing Agents

Buck et al. (2008) discussed an alternative to using 5-Bromo-2'-deoxyuridine antibodies for detecting S-phase cell cycle progression. This method uses click chemistry and is relevant for cell biology and cancer research, demonstrating potential applications of related bromopyridine compounds (Buck et al., 2008).

Properties

IUPAC Name

5-bromo-2-cyclohexyloxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKVPQCDUGJJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.